molecular formula C17H16FN3O2S B4592573 4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4592573
M. Wt: 345.4 g/mol
InChI Key: NSGHRJURSOHICT-UHFFFAOYSA-N
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Description

4-Fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzenesulfonamide group

Scientific Research Applications

4-Fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorine atom, and the sulfonamide group attachment. One common method involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzyl alcohol
  • 4-Fluoro-2-methylbenzyl bromide
  • 4-Fluoro-2-methyl-1-nitrobenzene

Uniqueness

4-Fluoro-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to the combination of its fluorine atom, pyrazole ring, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-13-4-2-3-5-14(13)11-21-12-16(10-19-21)20-24(22,23)17-8-6-15(18)7-9-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGHRJURSOHICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

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